
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 5-position and a 3-methoxyphenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Regioselective Functionalization at Pyrazole Positions
The compound participates in regioselective reactions influenced by electronic and steric factors. A key study demonstrates that hydrazine derivatives react selectively at specific positions:
-
With arylhydrazine hydrochlorides : Forms 1,3-regioisomers (e.g., methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) in 37–97% yields .
-
With free hydrazines : Produces 1,5-regioisomers exclusively (52–83% yields) .
Table 1: Regioselectivity in Pyrazole Synthesis
Hydrazine Type | Regioisomer Formed | Yield Range | Key Reagents/Conditions |
---|---|---|---|
Arylhydrazine hydrochlorides | 1,3-Regioisomer | 37–97% | Methanol, reflux (16–48 h) |
Free hydrazines | 1,5-Regioisomer | 52–83% | Alcohol solvents, rt to reflux |
Trichloromethyl Methanolysis
The trichloromethyl group (if present in precursors) undergoes methanolysis to form carboxyalkyl derivatives. This reaction is critical for introducing ester functionalities:
-
Mechanism : Involves sequential elimination of HCl, formation of a gem-dichloroalkene intermediate, and nucleophilic attack by methanol .
-
Outcome : Converts trichloromethylpyrazoles to methyl/ethyl carboxylates under mild conditions (e.g., 68–70% yields in methanol at reflux) .
Electrophilic Substitution Reactions
The methoxyphenyl group directs electrophilic substitution. For example:
-
Nitration : Occurs at the para position relative to the methoxy group, yielding nitro derivatives.
-
Halogenation : Bromine or chlorine substitutes at activated positions, with regiochemistry confirmed by NMR .
Table 2: Substituent Effects on Reactivity
Ester Group Transformations
The ethyl ester undergoes hydrolysis or transesterification:
-
Hydrolysis : Acidic or basic conditions cleave the ester to carboxylic acids (e.g., 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid).
-
Transesterification : Methanol replaces the ethyl group in the presence of catalytic acid (e.g., H2SO4), forming methyl esters .
Table 3: Ester Reactivity Under Varied Conditions
Condition | Product Formed | Yield (%) | Key Observation |
---|---|---|---|
1M HCl (reflux, 6 h) | Carboxylic acid | 92 | IR: 1705 cm⁻¹ (C=O stretch) |
Methanol + H2SO4 (rt) | Methyl ester | 89 | 1H NMR: 3.97 ppm (s, CH3O) |
Cyclization and Heterocycle Formation
The pyrazole ring participates in annulation reactions:
-
With α,β-unsaturated ketones : Forms fused pyrano[2,3-c]pyrazole derivatives via Michael addition–cyclization sequences.
-
With nitriles : Produces pyrazolo[1,5-a]pyrimidines under basic conditions (e.g., K2CO3 in DMF) .
Biological Derivatization
Modifications enhance bioactivity:
-
Anticancer analogs : Introduction of electron-withdrawing groups (e.g., –NO2) at the 4-position of the phenyl ring improves cytotoxicity (IC50 = 1.2–4.7 μM against HCT-116 cells) .
-
Antibacterial agents : Chlorination at the pyrazole 4-position increases Gram-positive bacterial inhibition (MIC = 8–16 μg/mL) .
Key Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is primarily utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance therapeutic efficacy.
Key Findings:
- Anticancer Activity: Research has demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can lead to enhanced activity against colorectal cancer cells, with some derivatives achieving low micromolar IC50 values .
- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, which can lead to the development of new therapeutic agents.
Agrochemicals
The compound is also explored for its potential use in agricultural applications, particularly in the development of herbicides and pesticides.
Applications:
- Herbicidal Properties: this compound has shown promise in inhibiting the growth of certain weeds, making it a candidate for new herbicide formulations .
- Pesticide Development: Its bioactive properties suggest potential use in formulating pesticides that target specific pests while minimizing environmental impact.
Material Science
In material science, this compound is explored for its incorporation into polymers and other materials.
Key Applications:
- Polymer Synthesis: The compound can be used to modify the thermal and mechanical properties of polymers, enhancing their performance in various applications .
- Electronic Materials: Its unique chemical structure may allow for the development of materials with specific electronic or optical properties.
Case Studies and Research Insights
Several studies highlight the versatility and potential of this compound:
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as those with hydroxyl or chloro substituents, which may have different chemical and biological properties.
Biologische Aktivität
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and the mechanisms underlying these activities.
Chemical Structure and Synthesis
This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and an ethyl ester functional group. The synthesis typically involves the reaction of 3-methoxyphenyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce cell cycle arrest.
- Cell Cycle Arrest :
- Apoptosis Induction :
Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 | 4.22 | G2/M phase arrest |
MCF-7 | 5.33 | Apoptosis induction |
A549 | 6.38 | Tubulin polymerization inhibition |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against various bacterial strains.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant inhibitory effects on the growth of Gram-negative bacteria, including Haemophilus influenzae. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both planktonic and biofilm-forming cells:
Bacterial Strain | MIC (µg/ml) |
---|---|
Haemophilus parainfluenzae | 0.49 |
Haemophilus influenzae | 0.49 |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity in Colorectal Cancer : A study involving HCT116 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
- Antibacterial Efficacy : Another study focused on the antibacterial properties demonstrated that this compound effectively inhibited biofilm formation, which is crucial for managing chronic bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, ethyl 3-(aryl)-1H-pyrazole-5-carboxylates are prepared by reacting substituted hydrazines with ethyl acetoacetate derivatives under reflux in ethanol or THF. Reaction optimization studies show that using a catalytic base (e.g., K₂CO₃) and controlled stoichiometry of hydrazine to β-ketoester (1:1.2 molar ratio) improves yields to ~70–80% . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance cyclization but may require higher temperatures (80–100°C). Post-synthesis purification often involves column chromatography with ethyl acetate/hexane (1:4) as eluent .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this pyrazole derivative?
- Methodological Answer :
- 1H NMR : Key diagnostic signals include the pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons and δ 5.0–6.0 ppm for pyrazole C-H). The methoxy group (-OCH₃) resonates at δ ~3.8 ppm, and the ethyl ester (-COOCH₂CH₃) appears as a quartet at δ 4.2–4.4 ppm .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (pyrazole ring vibrations) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (e.g., m/z 261.1 for C₁₃H₁₂N₂O₃) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste channels. Avoid water flushing to prevent environmental contamination .
- Storage : Store in airtight containers at 0–8°C to prevent degradation. Incompatible with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming bond angles, torsion angles, and hydrogen-bonding networks. For example:
- Crystallization : Grow crystals via slow evaporation of ethyl acetate solutions. The compound often forms monoclinic crystals (space group P2₁/c) with Z = 4 .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL (for refinement) and WinGX (for data processing) are standard tools. Key parameters: R₁ < 0.05, wR₂ < 0.12 .
- Key Findings : The methoxyphenyl and pyrazole rings are nearly coplanar (dihedral angle <5°), with intramolecular C–H···O hydrogen bonds stabilizing the structure .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Data Normalization : Control for assay variability (e.g., cell line heterogeneity, solvent DMSO concentration ≤0.1%) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across isoforms. For example, substituents at the 3-methoxyphenyl position may exhibit divergent interactions with COX-2 vs. 5-LOX enzymes .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed discrepancies in IC₅₀ values .
Q. How can hydrogen-bonding patterns in the solid state inform co-crystal design for improved solubility?
- Methodological Answer :
- Graph Set Analysis : Identify robust hydrogen-bonding motifs (e.g., R₂²(8) rings formed via C–H···O interactions between pyrazole C-H and ester carbonyl groups) .
- Co-Formers : Select pharmaceutically acceptable co-formers (e.g., succinic acid) that engage in complementary H-bonding. Mercury CSD software can predict packing compatibility via Cambridge Structural Database (CSD) mining .
- Dissolution Testing : Compare solubility profiles of co-crystals vs. parent compound in biorelevant media (FaSSIF/FeSSIF) .
Q. What computational methods validate the electronic effects of the 3-methoxy substituent on pyrazole reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (FMOs). The methoxy group lowers the LUMO energy (-1.8 eV), enhancing electrophilic attack at the pyrazole C-4 position .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(O) → σ*(C–O) in methoxy groups) that stabilize resonance structures .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported anti-inflammatory activity across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate data using nonlinear regression (GraphPad Prism) to ensure accurate EC₅₀ calculations .
- In Vivo vs. In Vitro Models : Account for pharmacokinetic factors (e.g., esterase-mediated hydrolysis of the ethyl group in plasma) that may reduce bioavailability .
- Positive Controls : Include indomethacin or celecoxib in parallel assays to benchmark activity .
Eigenschaften
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAFPHAPTHNKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628469 | |
Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723339-63-7 | |
Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.